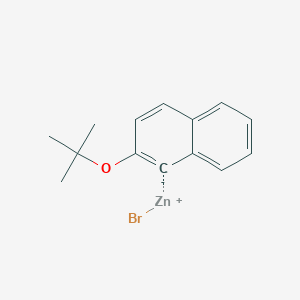
(2-t-Butoxynaphthalen-1-yl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-butoxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-tert-butoxynaphthalene with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a solution of (2-tert-butoxynaphthalen-1-yl)zinc bromide in tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of (2-tert-butoxynaphthalen-1-yl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often packaged under inert gas to maintain its stability during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
(2-tert-butoxynaphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with (2-tert-butoxynaphthalen-1-yl)zinc bromide include palladium or nickel catalysts, which facilitate the coupling reactions. The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving (2-tert-butoxynaphthalen-1-yl)zinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
(2-tert-butoxynaphthalen-1-yl)zinc bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-tert-butoxynaphthalen-1-yl)zinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the bromide ion, making the organic moiety more reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is the basis for its use in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
(2-tert-butoxy-2-oxo-ethyl)zinc bromide: Another organozinc compound with similar reactivity and applications.
n-Butylzinc bromide: Used in similar coupling reactions but with different organic moieties.
Uniqueness
(2-tert-butoxynaphthalen-1-yl)zinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its tert-butoxy group provides steric hindrance, which can influence the outcome of reactions and make it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C14H15BrOZn |
|---|---|
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
bromozinc(1+);2-[(2-methylpropan-2-yl)oxy]-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15O.BrH.Zn/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13;;/h4-9H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IJOXJASTCPDKHF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





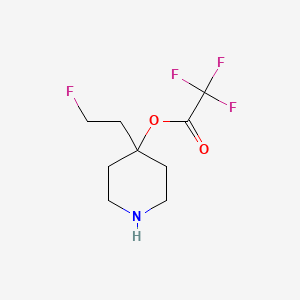
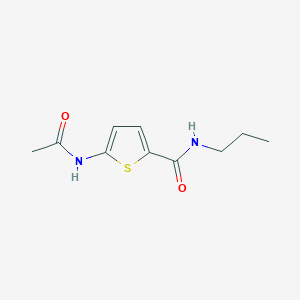
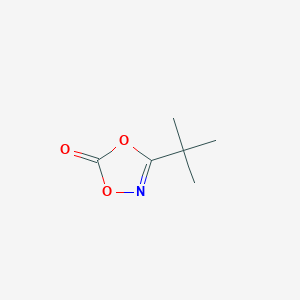
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
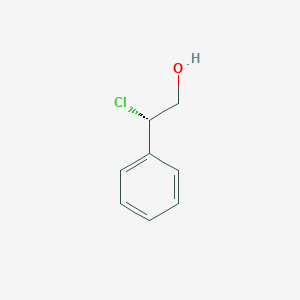
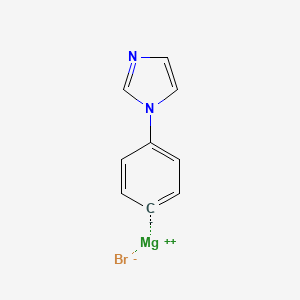
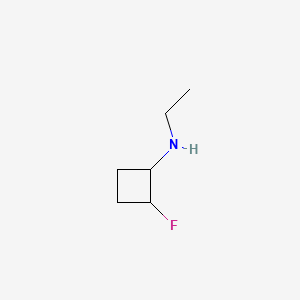
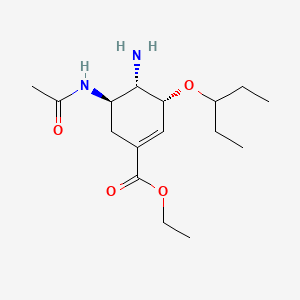
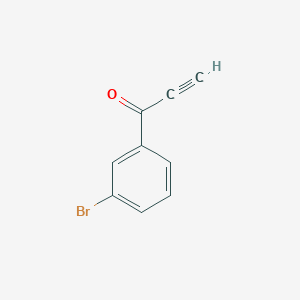
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
